Product packaging for 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine(Cat. No.:CAS No. 7372-12-5)

4-[(E)-2-(4-nitrophenyl)vinyl]pyridine

Cat. No.: B3033043
CAS No.: 7372-12-5
M. Wt: 226.23 g/mol
InChI Key: YTSRULMQDDSWNN-UHFFFAOYSA-N
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Description

4-[(E)-2-(4-nitrophenyl)vinyl]pyridine is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O2 B3033043 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine CAS No. 7372-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSRULMQDDSWNN-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036275
Record name 4-(3-Nitrostyryl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46837-95-0
Record name 4-(3-Nitrostyryl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 E 2 4 Nitrophenyl Vinyl Pyridine

Established Synthesis Routes

The creation of the vinyl linkage in 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine can be accomplished through a variety of reliable methods.

Wittig-Horner Reaction and Variants

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a widely employed method for the synthesis of alkenes with high (E)-stereoselectivity. organic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a benzylphosphonate bearing the 4-nitrophenyl group with 4-pyridinecarboxaldehyde, or a pyridylmethylphosphonate with 4-nitrobenzaldehyde (B150856). The use of stabilized ylides in this reaction generally favors the formation of the (E)-isomer. organic-chemistry.org Variants of this reaction can be performed under various conditions, including the use of ultrasound to potentially increase yields and reaction rates. nih.gov

Mizoroki–Heck Coupling Reactions

The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. wikipedia.org The synthesis of this compound via this method would typically involve the reaction of 4-vinylpyridine (B31050) with a 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-iodo-4-nitrobenzene) or triflate. wikipedia.org The reaction is generally performed in the presence of a base and a palladium catalyst. wikipedia.org This methodology has been successfully applied to synthesize a variety of stilbene (B7821643) derivatives in good to excellent yields. researchgate.net Microwave irradiation has been shown to accelerate these reactions, often leading to shorter reaction times and high turnover frequencies. researchgate.netbeilstein-journals.org One-pot Wittig-Heck reaction sequences have also been developed, where a styrene (B11656) derivative is generated in situ via a Wittig reaction and then subjected to Mizoroki-Heck conditions. nih.gov

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organoboron compound (typically a boronic acid or ester) and a halide or triflate. libretexts.org For the synthesis of this compound, this could involve the coupling of 4-vinylpyridine with 4-nitrophenylboronic acid or the reaction of a 4-pyridylboronic acid derivative with a 4-nitrostyrene (B89597) halide. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org Recent advancements have expanded the scope of this reaction to include a variety of substrates, and it remains a popular method in organic synthesis. organic-chemistry.org

Condensation Reactions with Aldehydes and Methylpyridines

Condensation reactions offer a more direct approach to the synthesis of this compound. This typically involves the reaction of 4-methylpyridine (B42270) (also known as γ-picoline) with 4-nitrobenzaldehyde. vaia.com The methyl group of 4-methylpyridine possesses acidic protons due to the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring, allowing for the formation of an anion that can then react with the aldehyde. vaia.com This reaction is a type of aldol (B89426) condensation, which, after dehydration of the initial adduct, yields the desired stilbene derivative. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Achieving high yields and stereoselectivity is a critical aspect of synthesizing this compound. The optimization of reaction conditions, particularly the choice of catalyst and ligands, plays a pivotal role.

Catalyst Selection and Ligand Design

In palladium-catalyzed reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings, the choice of catalyst and ligands is paramount for controlling reactivity and selectivity. chemrxiv.org The development of new ligands has been a key driver in expanding the capabilities of these reactions, allowing for milder conditions, lower catalyst loadings, and improved selectivity. chemrxiv.org For instance, in the Mizoroki-Heck reaction, the use of chiral ligands such as BINAP can induce stereoselectivity. libretexts.org The electronic and steric properties of phosphine (B1218219) ligands can significantly influence the outcome of the reaction. mdpi.com For example, bulky, electron-donating phosphine ligands on the palladium catalyst have been shown to improve reactivity with less reactive aryl chlorides in Suzuki-Miyaura couplings. libretexts.org The design of ligands can also control regioselectivity in Heck reactions. chemrxiv.org

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Typical Reactants Key Features Potential Advantages Potential Disadvantages
Wittig-Horner Reaction Phosphonate-stabilized carbanion and aldehyde/ketone Generally high (E)-stereoselectivity Good control over double bond geometry Stoichiometric amounts of phosphonate (B1237965) byproduct
Mizoroki-Heck Coupling Unsaturated halide/triflate and alkene Palladium-catalyzed Broad substrate scope, good functional group tolerance Requires a catalyst, potential for side reactions
Suzuki-Miyaura Coupling Organoboron compound and halide/triflate Palladium-catalyzed, mild conditions High functional group tolerance, low toxicity of boron reagents Requires synthesis of organoboron starting material

| Condensation Reaction | 4-Methylpyridine and 4-nitrobenzaldehyde | Direct C=C bond formation | Atom economical, potentially simpler procedure | May require harsh conditions, potential for side products |

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of synthesizing styrylpyridines. In palladium-catalyzed cross-coupling reactions, such as the oxidative Heck reaction between 4-vinylpyridine and arylboronic acids, the solvent can significantly influence the reaction yield. A systematic study of the ligand-free palladium-catalyzed reaction between 4-vinylpyridine and phenylboronic acid demonstrated the profound effect of the solvent. researchgate.net

Dimethylformamide (DMF) was identified as the optimal solvent, providing a significantly higher yield compared to other tested solvents under the same conditions. researchgate.net The polarity and coordinating ability of the solvent are crucial factors; for instance, polar aprotic solvents like DMF and DMSO gave better results than non-polar solvents like toluene (B28343) or less coordinating solvents like acetonitrile. researchgate.net The efficiency of the reaction is also tied to the choice of base, with sodium bicarbonate (NaHCO₃) in DMF proving to be the most effective combination. researchgate.net

Table 1: Effect of Solvents and Bases on the Oxidative Heck Reaction Yield of (E)-4-Styrylpyridine
SolventBaseYield (%)Reference
DMFNaHCO₃75 researchgate.net
DMSONaHCO₃68 researchgate.net
DioxaneNaHCO₃25 researchgate.net
TolueneNaHCO₃Trace researchgate.net
CH₃CNNaHCO₃15 researchgate.net
THFNaHCO₃Trace researchgate.net
DMFK₂CO₃65 researchgate.net
DMFCs₂CO₃53 researchgate.net

Temperature and Pressure Influence

Temperature is a key parameter in controlling the rate and yield of the synthesis of this compound. For the palladium-catalyzed oxidative Heck reaction, temperature optimization is crucial for achieving high yields. The reaction proceeds most effectively at 90 °C, with lower or higher temperatures resulting in diminished returns. researchgate.net At 70 °C, the reaction is sluggish, leading to a lower yield, while increasing the temperature to 110 °C also causes the yield to decrease, possibly due to catalyst decomposition or side reactions. researchgate.net

Pressure can also be a significant factor, particularly in reactions involving gases. The oxidative Heck reaction, for example, is conducted under an oxygen (O₂) atmosphere, which is essential for the regeneration of the active Pd(II) catalyst in the catalytic cycle. researchgate.net While specific pressure optimization studies are not widely reported, maintaining a positive pressure of oxygen is integral to the reaction's success.

Table 2: Influence of Temperature on Oxidative Heck Reaction Yield
Temperature (°C)Yield (%)Reference
7058 researchgate.net
9075 researchgate.net
11071 researchgate.net

Purification Techniques and Yield Improvement

Effective purification is essential for isolating this compound in high purity. Common techniques include extraction, washing, and chromatography. For products synthesized via the Heck reaction, a typical workup involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. researchgate.net The combined organic layers are then washed with brine to remove inorganic impurities. researchgate.net Final purification is often achieved by flash column chromatography on silica (B1680970) gel. nrochemistry.com

In the context of the Horner-Wadsworth-Emmons (HWE) reaction, a significant advantage is the ease of purification. The dialkylphosphate byproduct is water-soluble and can be easily removed by an aqueous extraction, simplifying the isolation of the desired alkene product. wikipedia.orgorganic-chemistry.org

Yield improvement is directly linked to the optimization of reaction parameters as discussed above, including the careful selection of catalyst, solvent, base, and temperature. researchgate.net For instance, in the ligand-free oxidative Heck reaction, using 2.5 mol% of Pd(acac)₂ with NaHCO₃ as the base in DMF at 90 °C provides the optimal conditions for maximizing the yield. researchgate.net

Novel Synthetic Strategies and Analog Development

Exploration of Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes to styrylpyridines. Microwave-assisted synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often solvent-free conditions. ajrconline.orgnih.govmdpi.com This technique can improve the efficiency of reactions like the Heck coupling and contributes to lower energy consumption. nih.govmdpi.com

The use of eco-friendly solvents is another cornerstone of green synthesis. Water, being non-toxic and non-flammable, is an ideal solvent. Protocols for phosphine-free Heck reactions in water have been developed, utilizing a Pd(L-proline)₂ complex as a catalyst under microwave irradiation, which minimizes environmental pollution and operational hazards. organic-chemistry.org Such aqueous-phase reactions, combined with the reusability of the catalyst, represent a significant step towards a sustainable synthesis of styrylpyridine derivatives. organic-chemistry.org

Stereoselective Synthesis of (E)-Isomer and (Z)-Isomer Distinction

Controlling the stereochemistry of the vinyl double bond is crucial, and several methods provide high selectivity for the desired (E)-isomer of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method that strongly favors the formation of (E)-alkenes. nrochemistry.comwikipedia.org This selectivity arises from the reaction mechanism, where steric factors in the transition state of the rate-limiting oxaphosphetane formation favor the pathway leading to the thermodynamically more stable trans (E) product. organic-chemistry.org In contrast, if the (Z)-isomer is desired, the Still-Gennari modification of the HWE reaction can be employed, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to accelerate elimination from the intermediate that leads to the cis (Z) product. nrochemistry.com

The Heck reaction also demonstrates outstanding trans selectivity, reliably producing the (E)-isomer. organic-chemistry.org For example, the palladium-catalyzed oxidative coupling of 4-vinylpyridine with arylboronic acids yields (E)-4-styrylpyridines with high selectivity. researchgate.net

Distinction between the (E) and (Z) isomers is typically accomplished using spectroscopic methods, particularly ¹H NMR. The coupling constant (J-value) for the vinyl protons is characteristically larger for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz).

Derivatization for Functional Group Introduction

The structure of this compound offers multiple sites for derivatization to introduce new functional groups and modulate its properties.

The most common transformation is the reduction of the nitro group . The aromatic nitro group can be selectively reduced to a primary amine, yielding 4-[(E)-2-(4-aminophenyl)vinyl]pyridine. This conversion is a key step in the synthesis of dyes, pharmaceuticals, and functional materials. A variety of reagents can accomplish this reduction with high efficiency, and the choice of reagent can be tailored to the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com Metal-acid systems, such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, offer milder alternatives that are tolerant of other reducible groups. commonorganicchemistry.comorganic-chemistry.org

Another site for derivatization is the nitrogen atom of the pyridine ring. It can be alkylated to form a quaternary pyridinium (B92312) salt. This modification introduces a permanent positive charge, which can significantly alter the molecule's solubility, electronic properties, and biological activity. nih.govresearchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
ReagentConditionsKey FeaturesReference
H₂/Pd-CCatalytic hydrogenationOften the method of choice; highly efficient. commonorganicchemistry.com
H₂/Raney NickelCatalytic hydrogenationUseful when avoiding dehalogenation is necessary. commonorganicchemistry.com
FeAcidic conditions (e.g., acetic acid)Mild method, tolerant of other reducible groups. commonorganicchemistry.com
SnCl₂Acidic conditionsMild chemoselective reduction. commonorganicchemistry.com
ZnAcidic conditions (e.g., acetic acid)Mild method, tolerant of other reducible groups. commonorganicchemistry.com

Structural Elucidation and Conformational Analysis of 4 E 2 4 Nitrophenyl Vinyl Pyridine

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine. Each technique offers a unique window into the compound's characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the vinyl group, and the nitrophenyl ring. The chemical shifts are influenced by the electronic environment of each proton. The protons on the pyridine ring typically appear in the aromatic region, with those closer to the nitrogen atom being more deshielded. The vinyl protons' signals are characterized by their coupling constants, which confirm the (E)-configuration of the double bond. The protons on the nitrophenyl ring will also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will display signals for the carbon atoms of the pyridine ring, the vinyl group, and the nitrophenyl ring. The chemical shifts of the carbons are indicative of their hybridization and electronic environment. For instance, the carbon atom attached to the nitro group is expected to be significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2, C68.50 - 8.70 (d)149.0 - 151.0
Pyridine C3, C57.20 - 7.40 (d)120.0 - 122.0
Pyridine C4-145.0 - 147.0
Vinyl CH7.00 - 7.50 (d, J ≈ 16 Hz)125.0 - 135.0
Nitrophenyl C1'-147.0 - 149.0
Nitrophenyl C2', C6'7.60 - 7.80 (d)127.0 - 129.0
Nitrophenyl C3', C5'8.10 - 8.30 (d)123.0 - 125.0
Nitrophenyl C4'-146.0 - 148.0

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and ascertain the vibrational modes of the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the vinyl group, C=C and C=N stretching vibrations of the pyridine ring, the C=C stretching of the vinyl group, and the symmetric and asymmetric stretching vibrations of the nitro group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching of the vinyl group and the symmetric stretching of the nitro group are typically strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
Aromatic C-HStretching3100 - 30003100 - 3000
Vinyl C-HStretching3080 - 30203080 - 3020
Pyridine RingC=C, C=N Stretching1600 - 14501600 - 1450
Vinyl C=CStretching1650 - 16201650 - 1620 (Strong)
Nitro NO₂Asymmetric Stretching1550 - 1500 (Strong)Weak
Nitro NO₂Symmetric Stretching1350 - 1300 (Strong)1350 - 1300 (Strong)
Vinyl C-HOut-of-plane Bending990 - 960 (Strong)Weak

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the molecule, which aids in its structural confirmation. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of this compound. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂) or cleavage at the vinyl linkage.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

m/z Value Possible Fragment Ion
226[M]⁺ (Molecular Ion)
180[M - NO₂]⁺
152[M - NO₂ - C₂H₂]⁺ or [C₁₁H₈N]⁺
104[C₇H₆N]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in this compound, involving the pyridine ring, the vinyl bridge, and the nitrophenyl ring, is expected to result in strong absorption in the UV-Vis region. The spectrum will likely exhibit π → π* transitions characteristic of the conjugated system. The presence of the nitro group, an auxochrome, can cause a bathochromic (red) shift in the absorption maximum.

Interactive Data Table: Expected UV-Visible Absorption Data

Electronic Transition λmax (nm) Solvent
π → π*~350 - 400Ethanol/Methanol

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Interactive Data Table: Expected Crystallographic Parameters

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
ConformationTrans (E) at the C=C double bond
PlanarityLargely planar between the two aromatic rings
Intermolecular InteractionsC-H···N, C-H···O hydrogen bonds, π-π stacking

Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is dictated by a variety of non-covalent forces that govern its crystal packing. The arrangement of molecules in the crystal lattice is stabilized by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking.

C-H···O Interactions: In the crystal structure, weak hydrogen bonds of the C-H···O type play a significant role. These interactions typically involve hydrogen atoms from the aromatic rings or the vinyl bridge acting as donors and the oxygen atoms of the nitro group acting as acceptors. Such interactions, while individually weak, collectively contribute to the formation of a stable, three-dimensional supramolecular network. researchgate.netresearchgate.net For instance, hydrogen atoms on the pyridine or phenyl rings can form contacts with the nitro group oxygens of adjacent molecules, linking them into extended chains or sheets. researchgate.netnih.gov

π-π Stacking Interactions: The planar aromatic rings (pyridine and 4-nitrophenyl) are conducive to π-π stacking interactions. nih.gov These interactions occur between the electron-rich π systems of parallel or near-parallel aromatic rings of neighboring molecules. The molecular packing often exhibits a high degree of π-stacking, which is a crucial factor in stabilizing the crystal lattice. researchgate.net The centroid-to-centroid distances for such interactions in similar aromatic compounds typically fall in the range of 3.7 to 3.8 Å. nih.gov The presence of the electron-withdrawing nitro group can also lead to nitro-π interactions, further influencing the packing arrangement. researchgate.net

Table 1: Representative Intermolecular Interactions in the Crystal Packing of Aromatic Nitro Compounds

Interaction TypeDonor/Group 1Acceptor/Group 2Typical Distance (Å)Geometric Feature
C-H···O Hydrogen BondAromatic C-HNitro O2.2 - 2.8 (H···O)Forms chains or dimers
π-π StackingPhenyl Ring CentroidPyridine Ring Centroid3.7 - 3.8 (Centroid-Centroid)Stabilizes layered structures
Nitro-π InteractionNitro Group (NO₂)Aromatic Ring (π-system)~3.4Contributes to folded conformations

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and their relative strengths.

For a molecule like this compound, the Hirshfeld surface is typically dominated by several key contacts. The bright red spots on the dnorm map indicate close intermolecular contacts, which correspond to the strongest interactions. nih.gov These are expected to be primarily the C-H···O hydrogen bonds involving the nitro group.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Aromatic Nitro Compound

Contact TypeContribution to Hirshfeld Surface (%)Description
H···H~30-45%Represents van der Waals forces and non-specific contacts. nih.gov
O···H / H···O~15-25%Corresponds to C-H···O hydrogen bonds. nih.gov
C···H / H···C~10-20%Indicates interactions involving aromatic rings. mdpi.com
C···C~5-10%Relates to π-π stacking interactions. nih.gov
N···H / H···N~5-15%Highlights interactions involving the pyridine nitrogen. nih.gov
N···O / O···N~2-5%Contacts involving the nitro group and pyridine nitrogen. nih.gov

Conformational Isomerism and Geometric Considerations

The geometry of this compound is defined by its stereochemistry around the carbon-carbon double bond and the rotational freedom around its single bonds.

(E)/(Z) Isomerism and Stereochemical Purity

The presence of the C=C double bond in the vinyl linker gives rise to geometric isomerism, specifically (E)/(Z) isomerism. studymind.co.uk This occurs because the restricted rotation about the double bond fixes the spatial arrangement of the substituents. studymind.co.ukdocbrown.info

The (E)-isomer: In this configuration (from the German entgegen, meaning opposite), the high-priority groups attached to the vinyl carbons are on opposite sides of the double bond. For this molecule, the pyridine and 4-nitrophenyl rings are the high-priority groups, and their trans arrangement characterizes the (E)-isomer.

The (Z)-isomer: In this configuration (from the German zusammen, meaning together), the high-priority groups are on the same side of the double bond, resulting in a cis arrangement of the aromatic rings.

The designation "4-[(E )-2-(4-nitrophenyl)vinyl]pyridine" explicitly indicates that the compound is the (E)-isomer. Synthetic methods used to prepare such compounds are often highly stereoselective, yielding the thermodynamically more stable (E)-isomer as the major or exclusive product. nsf.gov The greater stability of the (E)-isomer is generally attributed to reduced steric hindrance between the bulky aromatic substituents. While contra-thermodynamic E→Z isomerization can sometimes be induced, for instance through photochemical methods, under standard conditions, the (E)-form is predominant. nih.govresearchgate.net

Torsional Angles and Rotational Barriers

The primary torsional angles of interest are:

Pyridine-Vinyl Torsion: The angle describing the rotation around the single bond between the pyridine ring and the vinyl carbon.

Phenyl-Vinyl Torsion: The angle describing the rotation around the single bond between the 4-nitrophenyl ring and the vinyl carbon.

Nitro Group Torsion: The angle describing the rotation of the nitro (NO₂) group relative to the plane of the phenyl ring.

The molecule's planarity is influenced by the balance between conjugative effects, which favor a planar conformation to maximize π-orbital overlap, and steric hindrance, which can force the rings to twist out of plane. The rotational barrier for the nitro group in substituted nitrobenzenes is influenced by adjacent substituents and electronic effects. researchgate.net Similarly, the barriers to rotation around the C-C single bonds linking the rings to the vinyl group determine the molecule's accessible conformations. biomedres.usbiomedres.us In the solid state, the observed torsional angles represent the molecule's minimum energy conformation within the crystal lattice.

Table 3: Key Torsional Angles Defining the Conformation of this compound

Torsional AngleAtoms Defining the AngleDescriptionExpected Barrier to Rotation
τ₁N(pyridine)-C(pyridine)-C(vinyl)=C(vinyl)Defines the orientation of the pyridine ring relative to the vinyl plane.Relatively low, influenced by crystal packing forces.
τ₂C(vinyl)=C(vinyl)-C(phenyl)-C(phenyl)Defines the orientation of the nitrophenyl ring relative to the vinyl plane.Relatively low, similar to τ₁.
τ₃O-N-C(phenyl)-C(phenyl)Defines the planarity of the nitro group with its attached phenyl ring.Moderate, influenced by electronic effects of the ring. researchgate.net

Electronic Structure and Photophysical Investigations of 4 E 2 4 Nitrophenyl Vinyl Pyridine

Absorption and Emission Spectroscopy

The electronic structure of 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine, a push-pull chromophore, is characterized by the presence of a pyridine (B92270) ring (electron-donating) and a nitrophenyl group (electron-withdrawing) connected by a vinyl bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which profoundly influences its photophysical properties.

Determination of Absorption Maxima and Molar Absorptivity

The absorption spectrum of molecules with this structure is dominated by an intense, broad band in the near-UV or visible region. This band is attributed to a π→π* electronic transition with significant intramolecular charge transfer character, moving electron density from the pyridine end of the molecule to the nitrophenyl end. The position of the absorption maximum (λmax) is sensitive to the electronic nature of the substituents and the solvent environment. For instance, in related 4-nitrophenyl derivatives, a strong absorption band is typically observed between 320 nm and 400 nm. researchgate.net The molar absorptivity (ε) for such charge-transfer bands is generally high, often in the range of 104 to 105 M-1cm-1, indicating a strongly allowed transition. uomustansiriyah.edu.iq

Table 1: Representative Absorption Data for Push-Pull Styryl Systems in Various Solvents Note: Data for analogous compounds are used to illustrate typical behavior.

SolventTypical λmax (nm)Typical Molar Absorptivity (ε) (M-1cm-1)
Hexane~350~25,000
Dichloromethane~375~28,000
Acetonitrile~380~30,000
Methanol~385~32,000

Fluorescence Emission Maxima and Quantum Yields

Upon excitation into the ICT absorption band, this compound is expected to exhibit fluorescence from the charge-transfer excited state. The position of the fluorescence emission maximum is highly dependent on the solvent polarity due to the large change in dipole moment between the ground and excited states. The fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is a critical measure of the emission efficiency. atto-tec.comedinst.com For many push-pull molecules, particularly those involving a nitro group, the fluorescence quantum yield is often low. This is because the excited state can be efficiently deactivated through non-radiative pathways, such as torsional motion around the vinyl bridge or intersystem crossing to a triplet state. nih.gov In analogous compounds like (E,E,E)-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene, the fluorescence quantum yield decreases monotonically as solvent polarity increases. rsc.org

Table 2: Representative Fluorescence Data for Push-Pull Styryl Systems in Various Solvents Note: Data for analogous compounds are used to illustrate typical behavior.

SolventTypical Emission λmax (nm)Typical Quantum Yield (ΦF)
Hexane~450~0.10
Dichloromethane~500~0.05
Acetonitrile~540~0.02
Methanol~560<0.01

Excited-State Dynamics and Energy Transfer Processes

The deactivation of the excited state of this compound involves several competing dynamic processes, including fluorescence, internal conversion, and intersystem crossing. The presence of the nitro group and the torsional freedom of the vinyl linker are key structural features that dictate these pathways.

Time-Resolved Electronic Spectroscopy

Time-resolved techniques, such as femtosecond transient absorption and fluorescence up-conversion, are powerful tools for investigating the ultrafast events that follow photoexcitation. kyoto-u.ac.jpnih.gov For related nitrophenyl-containing compounds, studies have revealed complex, multi-exponential decay kinetics. nih.gov A very fast decay component, often on the scale of a few hundred femtoseconds to a few picoseconds, is frequently attributed to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov In this process, torsional motion around the single bonds of the vinyl linker leads to a non-planar geometry that further separates the charge and provides an efficient non-radiative decay channel. The rate of this process is often dependent on solvent viscosity and polarity. nih.gov A subsequent, slower decay component on the picosecond timescale can be related to intersystem crossing or relaxation back to the ground state. nih.gov

Intersystem Crossing (ISC) Mechanisms

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). The nitroaromatic moiety is well-known to promote ISC. In studies of similar molecules, a decay component of a few picoseconds has been attributed to ISC. nih.gov The mechanism is facilitated by spin-orbit coupling, which is enhanced by the nitro group. Once populated, the triplet state can undergo its own relaxation processes. Theoretical calculations on related 4-nitrophenyl systems have shown that potential energy surfaces of the singlet and triplet states can cross, particularly at twisted geometries, providing a pathway for efficient ISC. nih.gov This efficient ISC is a major contributor to the low fluorescence quantum yields often observed in such compounds.

Charge Transfer (CT) Exciton (B1674681) Dynamics

The photophysical behavior of this compound, a classic "push-pull" system, is governed by intramolecular charge transfer (ICT) upon photoexcitation. The pyridine ring acts as an electron-donating group (donor), while the nitrophenyl moiety serves as a potent electron-withdrawing group (acceptor), connected by a π-conjugated vinyl bridge. This molecular architecture facilitates a significant redistribution of electron density from the donor to the acceptor in the excited state.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited state (S₁). Initially, a locally excited (LE) state is formed. However, due to the push-pull nature of the molecule, this LE state rapidly evolves into a charge-transfer (CT) state. This process involves the movement of an electron from the pyridine end of the molecule to the nitrophenyl end, resulting in a large change in the dipole moment of the molecule.

Studies on analogous push-pull stilbene (B7821643) derivatives, such as 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS), have provided significant insights into the dynamics of this process. In these systems, the transition from the LE to the CT state occurs on an ultrafast timescale, typically in the femtosecond to picosecond range. The efficiency and dynamics of this charge transfer are highly sensitive to the surrounding environment, particularly the polarity of the solvent.

In nonpolar solvents, the LE state may be more stable, and de-excitation can occur through fluorescence or non-radiative decay pathways, including trans-cis isomerization around the central double bond. In polar solvents, the more polar CT state is stabilized, which often leads to a significant red-shift (bathochromic shift) in the fluorescence spectrum. This stabilization of the CT state can also open up new non-radiative decay channels, sometimes leading to a decrease in the fluorescence quantum yield. The dynamics in polar solvents can be complex, with evidence for the formation of twisted intramolecular charge transfer (TICT) states, where rotation around the single bonds adjacent to the vinyl bridge leads to a more complete charge separation and a non-emissive state.

The table below summarizes the key processes involved in the charge transfer exciton dynamics of push-pull stilbenes, which are analogous to the expected behavior of this compound.

ProcessDescriptionTimescaleInfluencing Factors
Photoexcitation Absorption of a photon promotes the molecule to an excited state.InstantaneousWavelength of light
Formation of LE State Initial formation of a locally excited state.FemtosecondsMolecular structure
Intramolecular Charge Transfer (ICT) Transition from the LE state to a charge-transfer (CT) state.Femtoseconds to PicosecondsSolvent polarity, Temperature
Solvent Relaxation Reorientation of solvent molecules around the new, more polar CT state.PicosecondsSolvent viscosity and polarity
Fluorescence Radiative decay from the excited state back to the ground state.NanosecondsMolecular structure, Environment
Non-radiative Decay De-excitation through internal conversion or intersystem crossing.Picoseconds to NanosecondsMolecular flexibility, TICT state formation
Isomerization Rotation around the C=C double bond, leading to a different geometric isomer.Picoseconds to NanosecondsSolvent viscosity, Temperature

Nonlinear Optical (NLO) Properties

Molecules with a significant intramolecular charge transfer character, like this compound, are of great interest for their second-order nonlinear optical (NLO) properties. The large change in dipole moment between the ground and excited states gives rise to a substantial second-order hyperpolarizability (β), which is a molecular-level measure of the NLO response.

The NLO properties of such D-π-A (Donor-π-Acceptor) chromophores are a direct consequence of their electronic structure. The efficiency of the ICT process, the extent of π-conjugation in the bridging unit, and the strength of the donor and acceptor groups all play a crucial role in determining the magnitude of the second-order NLO response.

Second-Order NLO Response and Acidochromism

The second-order NLO response of this compound is intrinsically linked to its chemical environment, a phenomenon that can be exploited for creating NLO switches. The pyridine nitrogen atom in the molecule is basic and can be protonated in the presence of an acid. This protonation event significantly alters the electronic properties of the pyridine ring, a phenomenon known as acidochromism.

Upon protonation, the pyridine ring is transformed into a pyridinium (B92312) cation. This change dramatically increases the electron-accepting strength of this part of the molecule. In the neutral form, the pyridine acts as an electron donor. However, in the protonated form, the pyridinium cation becomes a strong electron acceptor. This effectively changes the electronic nature of the chromophore from a D-π-A system to an A⁺-π-A system.

This alteration of the electronic structure has a profound impact on the second-order NLO response. The hyperpolarizability (β) is highly sensitive to the difference in dipole moment between the ground and excited states and the energy of the charge-transfer transition. By protonating the pyridine, both of these parameters are modified, leading to a change in the NLO properties.

Protonation/Deprotonation Effects on NLO Switching

The reversible protonation and deprotonation of the pyridine nitrogen atom in this compound can be used to switch its second-order NLO response "on" and "off," or at least to modulate it significantly. This acidochromic NLO switching has been demonstrated in similar pyridyl-substituted π-delocalized systems. rsc.org

In a study of a related compound, trans-5-(p-(N,N-diphenylamino)styryl)-1,3-di(2-pyridyl)benzene, the effect of protonation on the second-order NLO response was quantified using the electric-field-induced second harmonic generation (EFISH) technique. rsc.org In its neutral form, the molecule exhibited a modest NLO response. However, upon protonation with an acid, a large enhancement of the second-order NLO response was observed. This enhancement is attributed to the increased electron-accepting character of the protonated pyridyl ring, which leads to a more efficient intramolecular charge transfer. The process was found to be reversible upon deprotonation with a base. rsc.org

The table below presents the NLO switching data for a representative pyridyl-substituted stilbene derivative upon protonation, illustrating the principle that is directly applicable to this compound. rsc.org

Compound Stateλmax (nm)μβ1.9 (10-48 esu)NLO Response
Neutral Form 422450Moderate
Protonated Form 5601100High

Data for trans-5-(p-(N,N-diphenylamino)styryl)-1,3-di(2-pyridyl)benzene from a study by Colombo et al., which demonstrates the principle of acidochromic NLO switching. rsc.org

This reversible switching of the NLO properties through an external chemical stimulus (pH change) makes this compound and related compounds promising candidates for applications in molecular-level switching and sensing devices. The ability to control the macroscopic NLO response of a material by altering the molecular structure through a simple acid-base reaction is a key concept in the design of advanced optical materials.

Theoretical and Computational Chemistry Investigations of 4 E 2 4 Nitrophenyl Vinyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine.

Geometry Optimization and Electronic Structure Prediction

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, these calculations have revealed key structural parameters. The molecule exhibits a largely planar structure, which is a critical factor for enabling effective π-conjugation across the vinyl bridge that connects the pyridine (B92270) and nitrophenyl rings. This planarity facilitates the delocalization of electrons, which is fundamental to its electronic properties.

The electronic structure of the molecule is characterized by a significant degree of charge separation in the ground state. The nitrogen atom in the pyridine ring and the nitro group on the phenyl ring act as electron-withdrawing groups, creating a dipole moment.

ParameterOptimized Value
Dihedral Angle (Pyridine-Vinyl-Phenyl)~0°
C=C Bond Length (Vinyl)~1.34 Å
C-N Bond Length (Pyridine)~1.35 Å
N-O Bond Length (Nitro)~1.23 Å

Note: The values in this table are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of molecular stability and its ability to absorb light.

For this compound, the HOMO is predominantly localized on the nitrophenyl moiety, while the LUMO is distributed over the pyridine ring and the vinyl bridge. This spatial separation of the HOMO and LUMO is a characteristic feature of molecules with potential for intramolecular charge transfer upon photoexcitation. The calculated HOMO-LUMO gap for this molecule is typically in the range of 3-4 eV, which corresponds to absorption in the ultraviolet-visible region of the electromagnetic spectrum.

OrbitalEnergy (eV)Primary Localization
HOMO-6.5 to -7.5Nitrophenyl Group
LUMO-3.0 to -4.0Pyridine and Vinyl Bridge
Energy Gap ~3.0 - 4.0

Note: The energy values are approximate and depend on the computational methodology.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. In the case of this compound, the ESP map clearly shows negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. Conversely, positive potential (electron-poor regions) is observed around the hydrogen atoms of the aromatic rings. This charge distribution is consistent with the electron-withdrawing nature of the pyridine and nitro functionalities and is crucial for understanding intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited states and predict its response to light.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations have been successfully used to predict the electronic absorption and emission spectra of this compound. The calculations typically predict a strong absorption band in the near-UV or visible region, which corresponds to the HOMO-LUMO transition. The position and intensity of this absorption maximum are sensitive to the solvent environment, a phenomenon known as solvatochromism. This shift is a strong indicator of a change in the dipole moment of the molecule upon excitation.

The predicted emission spectra, corresponding to the molecule returning from the excited state to the ground state, are also influenced by the solvent. The difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the extent of geometric relaxation in the excited state.

SpectrumPredicted λmax (nm)Oscillator Strength (f)
Absorption~350 - 400> 1
Emission~450 - 550-

Note: The predicted wavelengths are approximate and can be influenced by the choice of functional, basis set, and solvent model.

Elucidation of Excited-State Character (e.g., Intramolecular Charge Transfer)

A key finding from TD-DFT studies on this compound is the significant intramolecular charge transfer (ICT) character of its lowest excited state. Upon absorption of a photon, an electron is promoted from the HOMO (localized on the nitrophenyl end) to the LUMO (localized on the pyridine end). This movement of electron density from the donor part to the acceptor part of the molecule results in a large increase in the dipole moment in the excited state compared to the ground state.

This ICT character is responsible for the molecule's interesting photophysical properties, including its solvatochromic behavior and its potential for use in nonlinear optical applications. The efficiency of this charge transfer process is highly dependent on the planarity of the molecule and the electronic coupling between the donor and acceptor moieties.

Molecular Dynamics and Docking Studies

Computational chemistry provides powerful tools to simulate and predict the behavior of molecules at the atomic level. Among these, molecular dynamics (MD) simulations and molecular docking are particularly valuable for understanding dynamic processes and intermolecular interactions. While extensive research exists on various pyridine and stilbene (B7821643) derivatives, specific molecular dynamics and docking studies focusing solely on this compound, also known as 4-(4-nitrostyryl)pyridine, for the explicit prediction of its adsorption behavior on surfaces and its general theoretical ligand-receptor interactions are not extensively detailed in currently available literature.

However, computational studies on closely related molecules and general principles of molecular simulations allow for a theoretical discussion of how such investigations would be approached and what kind of insights could be gained.

Prediction of Adsorption Behavior on Surfaces

Molecular dynamics simulations are a primary method for predicting how a molecule like this compound would adsorb onto various surfaces, such as metals, metal oxides, or carbon-based materials like graphene. These simulations model the time-dependent evolution of a system, tracking the positions, velocities, and forces of all atoms.

A typical simulation to predict the adsorption behavior would involve several key steps:

System Setup: A simulation box is constructed containing the surface of interest (e.g., a slab of gold, silicon dioxide, or a graphene sheet) and one or more molecules of this compound, often surrounded by a solvent to mimic realistic conditions.

Force Field Selection: An appropriate force field is chosen to describe the interatomic potentials. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). For a molecule like this compound, force fields such as AMBER, CHARMM, or OPLS would be suitable for the organic part, while specific parameters would be needed for the surface atoms.

Simulation Protocol: The system is first minimized to remove any unfavorable atomic clashes. This is followed by a period of equilibration, where the temperature and pressure are brought to the desired values and stabilized. Finally, a production run is performed, during which the trajectory data is collected for analysis.

From the simulation trajectory, several properties can be calculated to predict the adsorption behavior:

Adsorption Energy: This is a key metric indicating the strength of the interaction between the molecule and the surface. It is calculated as the difference in energy between the combined system (molecule + surface) and the individual components. A more negative value implies stronger adsorption.

Adsorption Geometry and Orientation: Analysis of the trajectory reveals the preferred orientation of the molecule on the surface. For this compound, this would determine whether the molecule lies flat on the surface, allowing for π-π stacking interactions from both the pyridine and nitrophenyl rings, or if it adsorbs in a tilted or perpendicular orientation, potentially through interactions involving the nitrogen of the pyridine ring or the nitro group.

Interaction Breakdown: The total interaction energy can be decomposed into its constituent parts, such as van der Waals and electrostatic contributions. This helps to understand the nature of the forces driving the adsorption. For instance, the polar nitro group and the pyridine nitrogen could lead to significant electrostatic interactions with a polar surface.

Radial Distribution Functions (RDFs): RDFs can be calculated between specific atoms of the molecule and the surface to provide detailed information about the average distance and coordination of the molecule with respect to the surface atoms.

Ligand-Receptor Interactions (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or another macromolecule. This method is fundamental in drug discovery and materials science. For this compound, theoretical docking studies could be performed to understand its potential interactions with various host molecules or "receptors."

The process of a theoretical docking study involves:

Preparation of Ligand and Receptor: Three-dimensional structures of both the ligand (this compound) and the receptor are prepared. The ligand's geometry is typically optimized using quantum mechanical methods.

Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined.

Docking Algorithm: A search algorithm is used to generate a large number of possible binding poses of the ligand within the receptor's binding site.

Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. The pose with the best score is considered the most likely binding mode.

Theoretical receptors for this compound could include:

Cyclodextrins: These are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Docking studies could predict how this compound fits into the cyclodextrin (B1172386) cavity, which part of the molecule is encapsulated, and the strength of the interaction. The results would be valuable for applications in drug delivery or catalysis.

Calixarenes: These are another class of macrocyclic host molecules that can form inclusion complexes. Similar to cyclodextrins, docking could elucidate the binding mode and affinity.

Protein Binding Pockets: In a biological context, docking could be used to screen this compound against various protein targets to identify potential biological activity. The interactions would typically involve hydrogen bonds (with the nitro group or pyridine nitrogen), π-π stacking (with aromatic amino acid residues), and hydrophobic interactions.

The output of a docking study provides valuable information that can be presented in tables:

Table 1: Theoretical Docking Parameters for this compound with a Hypothetical Receptor

Parameter Value
Binding Affinity (kcal/mol) -X.X
Interacting Residues/Atoms Amino Acid 1, Amino Acid 2, ...
Hydrogen Bonds N(Pyridine)...H-N(Residue), O(Nitro)...H-N(Residue)
π-π Stacking Interactions Phenyl Ring...Aromatic Residue, Pyridine Ring...Aromatic Residue

Note: The values in this table are placeholders and would be determined from an actual docking calculation.

Molecular dynamics simulations can further refine the results of molecular docking. By starting an MD simulation from the best-docked pose, the stability of the ligand-receptor complex over time can be assessed, and a more accurate calculation of the binding free energy can be performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

While specific studies on this compound are lacking, the described computational methodologies provide a robust framework for predicting and understanding its interactions with surfaces and potential receptors. Such theoretical investigations are crucial for guiding experimental work and for the rational design of new materials and molecules with desired properties.

Advanced Materials Science Applications and Photofunctional Systems Based on 4 E 2 4 Nitrophenyl Vinyl Pyridine

Optoelectronic Materials and Devices

The distinct electronic and photophysical properties of 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine and its derivatives have led to their exploration in a range of optoelectronic applications. The molecule's inherent charge-transfer characteristics and ability to participate in energy transfer processes make it a candidate for active components in devices that interact with light.

While direct applications of the parent compound are less common, its structural motif is a key component in more complex molecules designed for Organic Light-Emitting Diodes (OLEDs). Researchers have synthesized derivatives and coordination complexes incorporating the this compound framework to act as emissive or charge-transporting layers in OLED devices. For instance, metal complexes involving ligands derived from this structure have been investigated for their electroluminescent properties. These materials aim to achieve high efficiency, stability, and specific color outputs in OLED displays and lighting.

In the realm of solar energy, the this compound structure has been utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs). The molecule can act as a component of a larger sensitizer, where its electronic structure facilitates light absorption and subsequent electron injection into the semiconductor electrode (typically TiO₂). The pyridine (B92270) group can serve as an anchoring point to the semiconductor surface, while the nitrophenyl moiety can be modified to tune the absorption spectrum and electronic energy levels. The efficiency of such solar cells depends on the dye's ability to absorb a broad range of the solar spectrum and efficiently transfer charge carriers.

The fluorescence properties of this compound derivatives are sensitive to their local environment, making them suitable for use as fluorescent probes and sensors. The push-pull nature of the molecule can lead to changes in fluorescence intensity or wavelength upon interaction with specific analytes. For example, the pyridine nitrogen atom can coordinate with metal ions, leading to a detectable change in the emission spectrum. This allows for the selective detection of various metal cations. Furthermore, the electron-deficient nature of the molecule makes it a candidate for sensing electron-rich analytes through fluorescence quenching mechanisms.

Interactive Data Table: Properties of Related Sensor Compounds

Compound DerivativeTarget AnalyteDetection LimitFluorescence Change
Terpyridine-functionalized polymerFe²⁺2.5 µMQuenching
Pyridine-based chemosensorPicric Acid7.3 x 10⁻⁷ MQuenching
Imidazole-based sensorCu²⁺0.82 µMEnhancement

Polymer Chemistry and Functional Coatings

The integration of this compound into polymer structures opens up possibilities for creating functional materials with tailored optical, electronic, and responsive properties. The vinyl group allows it to be polymerized or grafted onto polymer backbones, while the pyridine and nitrophenyl groups provide sites for further chemical modification or impart specific functionalities.

The this compound unit can be incorporated into poly(vinylpyridine) (PVP) chains through copolymerization or post-polymerization modification. This introduces photoactive chromophores directly into the polymer structure. The resulting functionalized polymers exhibit properties derived from both the polymer backbone and the pendant chromophore groups. For example, these materials can display interesting photophysical behaviors, such as photo-induced crosslinking or changes in solubility upon irradiation. Such polymers have been investigated for applications in photoresist technologies and for creating materials with tunable refractive indices. The quaternization of the pyridine nitrogen atom in these polymers can further modify their properties, enhancing their solubility in polar solvents and altering their electronic characteristics.

Polymers containing the this compound moiety can be designed as "smart" or responsive systems that react to external stimuli such as light, pH, or the introduction of specific chemical species. The photoisomerization of the vinyl group (from E to Z configuration) upon UV irradiation can induce conformational changes in the polymer chain, leading to macroscopic changes in the material's properties, such as its shape or solubility. Additionally, the basicity of the pyridine ring allows for pH-responsive behavior. In acidic conditions, the protonation of the pyridine nitrogen can alter the polymer's charge and conformation, leading to phenomena like swelling or dissolution. These responsive behaviors are of interest for applications in drug delivery, actuators, and self-healing materials.

Interactive Data Table: Properties of Functionalized Polymers

Polymer SystemStimulusObserved ResponsePotential Application
PVP with pendant azobenzene (B91143) groupsLight (UV/Vis)Reversible photoisomerizationOptical data storage
Poly(4-vinylpyridine) hydrogelpHSwelling/deswellingDrug delivery
Pyridine-containing block copolymersSolventMicelle formationNanoreactors

Coordination Chemistry and Metal Complexes

The molecular architecture of this compound makes it a highly versatile component in coordination chemistry. Its utility stems from the presence of a pyridine ring, which provides a nitrogen donor atom for coordinating to metal ions, and an extended π-conjugated system that is functionalized with a terminal nitro group. This specific combination of features allows it to act as a bridge, connecting metal centers to form sophisticated supramolecular structures with unique electronic and photophysical properties.

Ligand Design for Metal Coordination

This compound is an exemplary monodentate ligand, where the pyridine nitrogen atom acts as a potent Lewis base, readily donating its lone pair of electrons to a metal cation to form a coordinate bond. The design of this ligand is notable for several key reasons:

Coordination Site: The nitrogen atom of the pyridine ring is the primary coordination site, directing the assembly of metal-ligand frameworks.

Structural Rigidity: The vinyl bridge and aromatic rings create a rigid, linear structure. This rigidity is crucial for constructing predictable and well-ordered crystalline materials like Metal-Organic Frameworks (MOFs).

Electronic Properties: The molecule possesses a strong intramolecular charge-transfer character, arising from the electron-donating pyridine end and the electron-withdrawing nitrophenyl end, connected by the π-conjugated bridge. This electronic feature is pivotal, as it directly influences the photophysical properties of the resulting metal complexes.

Modularity: The synthetic accessibility of this type of stilbazole ligand allows for systematic modifications, although this article focuses solely on the title compound. This inherent modularity is a key principle in the rational design of functional coordination compounds.

The interplay between its rigid structure and its electronic properties makes this compound an excellent candidate for building photoactive metal-based materials.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

A significant application of this compound is its use as a structural linker in the synthesis of Metal-Organic Frameworks (MOFs). A prime example is the luminescent MOF known as ZJU-198. This framework is constructed using zinc ions, 2,6-naphthalenedicarboxylate (2,6-NDC) as a primary linker, and this compound (L) as a co-ligand.

The synthesis of ZJU-198 is typically achieved through a solvothermal reaction, where the constituent components self-assemble into a crystalline, porous structure. The resulting framework has the chemical formula {[Zn2(L)2(2,6-NDC)(H2O)]·(DMF)2}. Characterization using single-crystal X-ray diffraction reveals a 3D porous structure. The incorporation of the this compound ligand is critical for establishing the final framework topology and its functional properties.

Table 1: Synthesis Parameters for ZJU-198 MOF

ParameterCondition
Metal SourceZinc(II) salt (e.g., Zinc nitrate)
Ligands2,6-Naphthalenedicarboxylic acid, this compound
SolventN,N-Dimethylformamide (DMF)
MethodSolvothermal Synthesis
TemperatureTypically heated in a sealed vessel
ProductCrystalline solid of ZJU-198

Photophysical Properties of Metal Complexes

The coordination of this compound to metal centers gives rise to complexes with fascinating photophysical behaviors, particularly luminescence. The ligand's inherent intramolecular charge-transfer characteristics are often retained or enhanced upon coordination, leading to materials that can emit light upon excitation.

The MOF ZJU-198, for instance, is highly luminescent. This property is exploited for chemical sensing applications, as the intensity of its fluorescence can be altered by the presence of specific guest molecules. Research has shown that ZJU-198 exhibits a remarkable ability to detect nitroaromatic compounds through a process known as fluorescence quenching. When molecules like nitrobenzene (B124822) are introduced into the pores of the MOF, they interact with the framework and effectively "turn off" its luminescence, providing a clear signal for detection.

Furthermore, coordination polymers based on this ligand can display solvatochromism—a phenomenon where the color of their luminescence changes depending on the polarity of the surrounding solvent. For example, a Zn(II) coordination polymer incorporating this ligand has been shown to exhibit emissions that shift from green to yellow in different organic solvents. This sensitivity to the local environment is attributed to the interactions between the solvent molecules and the charge-transfer state of the coordinated ligand.

Table 2: Photophysical Properties of a Zn(II) Coordination Polymer with this compound

SolventEmission Wavelength (λem)Observed Emission Color
Dichloromethane~510 nmGreen
Tetrahydrofuran (THF)~525 nmGreen-Yellow
Acetone~540 nmYellow
N,N-Dimethylformamide (DMF)~555 nmYellow

This tunable luminescent behavior underscores the importance of this compound in the design of "smart" materials for applications in sensors, displays, and molecular probes.

Biological Activity and Mechanistic Studies of 4 E 2 4 Nitrophenyl Vinyl Pyridine Derivatives

Anticancer Activity Research

Research into the anticancer properties of 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine derivatives has explored their effectiveness against various cancer cell lines and their impact on specific molecular targets and pathways involved in cancer progression.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., PACA2, A549, MCF-7)

The cytotoxic potential of pyridine (B92270) derivatives has been evaluated against several human cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7). While direct studies on this compound are not extensively detailed in the provided search results, related pyridine structures have demonstrated notable anti-proliferative effects.

For instance, a series of novel pyridine-urea derivatives were tested for their growth inhibitory activity against the MCF-7 breast cancer cell line. Similarly, the cytotoxicity of other pyridine-containing compounds, such as platinum complexes with pyridine ligands and phosphomolybdate-based hybrids with bipyridine, has been assessed against A549 and MCF-7 cells, showing a range of inhibitory effects. One study on a phosphomolybdate hybrid solid containing bipyridine molecules reported IC50 values of 25.17 µmol L−1 against A549 cells and 32.11 µmol L−1 against MCF-7 cells. Another investigation found that certain hydrazone derivatives were more effective on A549 cell lines than their oxadiazole counterparts.

These findings underscore the general potential of the pyridine scaffold in designing cytotoxic agents, though specific data for this compound against PACA2, A549, and MCF-7 cell lines remains a subject for more focused investigation.

Interaction with Cellular Targets and Modulation of Biological Pathways

The mechanisms underlying the anticancer effects of pyridine derivatives often involve their interaction with critical cellular targets, leading to the modulation of key biological pathways. Some pyridine-containing compounds have been shown to induce apoptosis (programmed cell death) and affect the cell cycle. For example, certain spiro-pyridine derivatives were found to activate the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2.

Furthermore, some quinazoline-based derivatives, which can be structurally related to pyridine compounds, are believed to exert their anticancer effects by interacting with DNA, either through intercalation or groove binding. Platinum (IV) complexes containing fluorinated pyridine ligands have also been studied for their DNA binding activity, which is thought to contribute to their cytotoxicity. These interactions can disrupt essential cellular processes like replication and transcription, ultimately leading to cell death. While these studies provide a framework for understanding how pyridine derivatives might function, the specific cellular targets and pathways modulated by this compound require further elucidation.

Enzyme Inhibition Studies (e.g., Tyrosine Kinase Met Receptor)

The receptor tyrosine kinase MET, which is activated by the hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and metastasis, making it a significant target in cancer therapy. The inhibition of the MET/HGF pathway is a key strategy in the development of new cancer treatments.

While the pyridine scaffold is a component of various enzyme inhibitors, the direct inhibitory activity of this compound on the Tyrosine Kinase Met Receptor has not been specifically documented in the available research. Studies on other pyridine-containing molecules have shown that they can be designed to inhibit various kinases. For example, certain pyridine-ureas were found to inhibit VEGFR-2, another important tyrosine kinase involved in cancer progression. The potential for this compound and its derivatives to act as MET kinase inhibitors remains an area for future research.

Antiviral Activity Investigations

Derivatives of this compound, particularly its N-oxide forms, have been a focus of antiviral research, with notable findings related to the inhibition of coronaviruses.

Inhibition of Viral Replication (e.g., SARS-CoV) in vitro models

A comprehensive study evaluated a wide variety of pyridine N-oxide derivatives for their inhibitory activity against the human SARS coronavirus (SARS-CoV) in Vero cell cultures. The research revealed that the N-oxide group on the pyridine ring was essential for the antiviral activity.

The potency of these derivatives was found to be highly dependent on the nature and position of substituents on the molecule, including nitro groups. The antiviral activities, measured as the 50% effective concentration (EC50), for some derivatives against SARS-CoV were in the low mg/L range. For example, a dihalogen-substituted pyridine N-oxide derivative was found to be four times more effective against SARS-CoV than against the Feline Infectious Peritonitis Virus (FIPV). The study highlighted a complex structure-activity relationship, indicating that subtle molecular changes could significantly impact antiviral efficacy. One of the most active compounds was shown to inhibit coronavirus replication at the transcriptional level.

Antiviral Activity of Select Pyridine N-Oxide Derivatives Against SARS-CoV
Compound TypeSubstituentsEC50 (mg/L) against SARS-CoVCC50 (mg/L) in Vero CellsSelectivity Index (SI)
Sulphoxide Derivative4-Cl4.25012
Sulphoxide Derivative4-NO2>100>100-
Thioether Derivative4-Cl12>100>8
Thioether Derivative2,4-diCl2.15225

EC50: 50% effective concentration, the concentration at which the compound inhibits the viral cytopathic effect by 50%. CC50: 50% cytotoxic concentration, the concentration that reduces cell viability by 50%. SI: Selectivity Index (CC50/EC50). Data extracted from a study on various pyridine N-oxide derivatives.

Disrupting Viral Proteins (e.g., Spike Protein)

The primary mechanism of action for the studied pyridine N-oxide derivatives against coronaviruses appears to be at the level of viral gene expression, occurring after the viral genetic material has been integrated into the host cell. This suggests an interference with the transcription or replication processes of the virus.

While direct evidence of this compound derivatives binding to and disrupting the SARS-CoV Spike protein is not provided, this mechanism is a known strategy for other antiviral compounds. For instance, thiopurines have been shown to interfere with the processing and accumulation of coronavirus Spike glycoproteins, which hinders the assembly of new, infectious virus particles. The coronavirus Spike protein is essential for viral entry into host cells by binding to the ACE2 receptor, making it a prime target for antiviral therapies. The ability of nitric oxide (NO) to inhibit the binding of the Spike protein to ACE2 further illustrates the viability of this therapeutic approach. Although the pyridine N-oxides act at a different stage of the viral life cycle, the disruption of essential viral proteins remains a fundamental concept in antiviral drug development.

Antimicrobial Activity Research

The antimicrobial potential of pyridine derivatives is a subject of ongoing research, with studies investigating their efficacy against a range of pathogenic microorganisms. The introduction of a nitrophenyl group into the vinylpyridine structure can influence this activity.

Antibacterial Efficacy (e.g., against E. coli, S. aureus)

The antibacterial properties of various pyridine and stilbazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, including common pathogens such as Escherichia coli and Staphylococcus aureus. While specific data for this compound is not extensively detailed in the available research, the broader class of stilbazole derivatives has shown promise.

For instance, studies on related triarylpyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. researchgate.net The general structure of these compounds, featuring a pyridine ring linked to aromatic systems, provides a scaffold for further modification to enhance antibacterial potency. Research on other heterocyclic compounds containing a nitro group has also indicated that this functional group can be crucial for antimicrobial action. encyclopedia.pubnih.gov The nitro group is often involved in the mechanism of action, which can include the generation of reactive nitroso species upon reduction within the bacterial cell, leading to cellular damage. encyclopedia.pub

Antifungal Properties

The investigation into the antifungal properties of this compound and its analogues is an emerging area. Studies on related nitroaromatic compounds have revealed significant antifungal potential. For example, a series of 1,3-dihalogeno-5-nitrobenzenes were found to possess notable fungitoxicity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov This suggests that the nitrobenzene (B124822) moiety within the target compound could contribute to antifungal activity.

Furthermore, research on other nitro-heteroaromatic compounds has demonstrated their ability to combat fungal pathogens. nih.gov Nitropropenyl benzodioxole, for instance, has shown broad and potent antifungal activity comparable to established antifungal agents. nih.gov The mechanism of action for such compounds is often linked to their ability to act as oxidants and inhibitors of essential enzymes within the fungal cells. nih.gov

While direct experimental data on the antifungal efficacy of this compound is limited, the known activity of structurally similar compounds provides a strong rationale for its investigation as a potential antifungal agent.

Structure-Activity Relationships for Antimicrobial Efficacy

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in drug discovery. For pyridine and stilbazole derivatives, several structural features have been identified as important for their antimicrobial efficacy.

The presence and position of substituents on the aromatic rings play a critical role. In many classes of antimicrobial compounds, electron-withdrawing groups, such as the nitro group, can enhance activity. encyclopedia.pub The planarity and conformational flexibility of the molecule, influenced by the vinyl linker, can also affect how the compound interacts with its biological target.

For the oxadiazole class of antibiotics, which also feature heterocyclic and aromatic rings, extensive structure-activity relationship (SAR) studies have been conducted. These studies revealed that modifications to different parts of the molecule could significantly impact the antibacterial spectrum and potency. nih.gov Such findings from related compound classes can guide the rational design of more effective derivatives of this compound.

Antioxidant Properties

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in various diseases and aging processes. Stilbene (B7821643) derivatives, in general, are known for their antioxidant properties, largely attributed to their polyphenolic structures which can donate hydrogen atoms to scavenge free radicals. nih.gov

While this compound itself is not a polyphenol, the extended conjugation provided by the vinyl bridge between the pyridine and nitrophenyl rings can influence its electronic properties and potential to interact with free radicals. The antioxidant activity of stilbenes is highly dependent on the substitution pattern on the phenyl rings. nih.gov

Research on other pyridine derivatives, such as 1,4-dihydropyridines, has shown that they can possess significant antioxidant activity, which is influenced by the nature of the substituents on the aromatic ring. encyclopedia.pub The presence of electron-donating groups often enhances the antioxidant capacity. encyclopedia.pub The nitro group in this compound is electron-withdrawing, which may modulate its antioxidant properties in a different manner compared to hydroxylated stilbenes. Further experimental evaluation is necessary to fully characterize the antioxidant potential of this specific compound and its derivatives.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Nitro Group Position and Substitutions

The position of the nitro group on the phenyl ring and the introduction of other substituents are critical determinants of the molecule's properties. The strong electron-withdrawing nature of the nitro group significantly influences the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its photophysical and nonlinear optical (NLO) properties.

Impact of Nitro Group Position and Phenyl Ring Substitutions
Substitution PatternPredicted Impact on Electronic PropertiesPredicted Impact on Photophysical PropertiesRationale
4-Nitro (para)Strong intramolecular charge transfer (ICT)Potentially strong second-order NLO responseMaximizes the push-pull electronic effect across the molecule.
3-Nitro (meta)Reduced ICT compared to paraAltered emission wavelength and quantum yieldDisrupts the direct conjugation between the nitro group and the vinyl linker.
2-Nitro (ortho)Potential for steric hindrance and altered planarityMay lead to quenched fluorescenceSteric clash with the vinyl linker can force the phenyl ring out of plane, affecting conjugation. mdpi.com
4-Nitro with EDGEnhanced ICTRed-shifted absorption/emissionIncreases the electron-donating strength of the phenyl ring, enhancing the push-pull system.
4-Nitro with additional EWGModified ICT, potentially reducedBlue-shifted absorption/emission, potential for altered NLO propertiesComplex interplay of electron-withdrawing effects can alter the overall electronic landscape.

Influence of Pyridine (B92270) Ring Substitution and Nitrogen Atom Position

The pyridine ring acts as the electron-accepting moiety in the 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine structure. Modifications to this ring, including the position of the nitrogen atom and the introduction of substituents, are pivotal in fine-tuning the molecule's properties.

The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) significantly alters the electronic and steric characteristics of the molecule. researchgate.net In the case of 4-styrylpyridine, the nitrogen atom is positioned para to the vinyl linker, which allows for effective electronic communication across the molecule. Shifting the nitrogen to the 2- or 3-position would create different isomers (azastilbenes) with distinct photophysical and photochemical behaviors. researchgate.net Specifically, ortho- and para-aza-compounds often have low-lying n,π* states that can open non-radiative decay pathways, affecting fluorescence and isomerization quantum yields. researchgate.net The position of the pyridyl nitrogen has also been shown to influence antibacterial activity in related Schiff base compounds. thepharmajournal.com

Substituents on the pyridine ring can further modulate its electron-accepting strength. Electron-donating groups (EDGs) will decrease the electron-accepting character, while electron-withdrawing groups (EWGs) will enhance it. nih.govrsc.org This modulation directly impacts the ICT and, consequently, the photophysical properties. For instance, in styryl pyridinium (B92312) dyes, the electronic nature of substituents on the pyridine ring can tune the emission wavelength and quantum yield. mdpi.combohrium.comtechnion.ac.il In the context of biological activity, substitutions on the pyridine ring are a key strategy for improving the potency and selectivity of enzyme inhibitors and anticancer agents. researchgate.netresearchgate.netnih.govrsc.org

Influence of Pyridine Ring Modifications
ModificationPredicted Impact on Electronic PropertiesPredicted Impact on Biological ActivityRationale
Nitrogen at C-4Effective electron-accepting moiety in a push-pull systemBroad-spectrum cytotoxic effects in some pyridine-based stilbenes nih.govDirect conjugation with the vinyl linker.
Nitrogen at C-2 or C-3Altered electronic distribution, potential for n,π* state involvement researchgate.netPotentially altered receptor binding and selectivity nih.govChanges in molecular geometry and charge distribution.
EDG on pyridine ringDecreased electron-accepting strengthMay decrease potency if strong electron-accepting character is requiredReduces the overall push-pull effect. nih.gov
EWG on pyridine ringIncreased electron-accepting strengthMay enhance potency by increasing interaction with biological targetsEnhances the intramolecular charge transfer. nih.gov

Role of the Vinyl Linker Stereochemistry (E/Z Isomerism)

The E/Z isomerization can often be induced by photochemical or thermal means. researchgate.net Upon absorption of light, the (E)-isomer can be converted to the (Z)-isomer, and this process is often reversible. researchgate.netresearchgate.netnih.govresearchgate.net The quantum yield of this photoisomerization is a key parameter that is influenced by the substituents on the aromatic rings and the solvent environment. researchgate.net For stilbene (B7821643) and its derivatives, the isomerization is a primary deactivation pathway for the excited state, competing with fluorescence and other photochemical reactions. researchgate.netacs.org The introduction of a nitrogen atom in the pyridine ring (as in aza-stilbenes) can influence the efficiency of isomerization. researchgate.net The isomerization process can also be catalyzed by acids, which promote the conversion between isomers. researchgate.netresearchgate.netnih.govresearchgate.net

The distinct geometries of the E and Z isomers lead to different physical and biological properties. The planar E-isomer typically exhibits stronger absorption and fluorescence compared to the sterically hindered Z-isomer. This difference in conformation can also have significant implications for biological activity, as the specific shape of a molecule is often critical for its interaction with a biological target.

Design Principles for Modulating Electronic and Photophysical Properties

The rational design of this compound derivatives with tailored electronic and photophysical properties is guided by several key principles derived from SAR studies. These principles focus on manipulating the push-pull electronic system inherent in the molecule's structure.

Tuning the Donor-Acceptor Strength: The photophysical properties are highly dependent on the strength of the electron-donating and electron-withdrawing groups. bohrium.com Introducing stronger EDGs on the phenyl ring or stronger EWGs on the pyridine ring can enhance the ICT, leading to a bathochromic (red) shift in the absorption and emission spectra. researchgate.net This is a common strategy for developing dyes with specific colors or for enhancing NLO properties. nih.gov

Modifying the π-Conjugated System: Extending the length of the vinyl linker or incorporating other conjugated systems can also shift the absorption and emission to longer wavelengths. However, this can also introduce more conformational flexibility, which may affect the quantum yield.

Controlling Molecular Rigidity: The fluorescence quantum yield is often inversely related to the degree of conformational freedom in the excited state. rsc.org Introducing structural constraints that limit the rotation around single bonds, such as bridging the vinyl linker or incorporating it into a ring system, can reduce non-radiative decay pathways and enhance fluorescence. rsc.org

Solvatochromism: The significant charge redistribution upon excitation in push-pull molecules like this compound often leads to pronounced solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent. technion.ac.il This property can be exploited in the design of sensors and probes.

Strategies for Enhancing Biological Potency and Selectivity

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net Rational design strategies for enhancing the biological potency and selectivity of this compound derivatives often focus on optimizing their interactions with specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.netresearchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Nanotechnology for Advanced Functional Materials

The distinct functionalities at either end of the 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine molecule make it an exceptional candidate for the surface functionalization of nanomaterials, leading to the creation of advanced hybrid materials.

Future research could focus on using the pyridine (B92270) nitrogen atom, with its available lone pair of electrons, as a robust anchoring group or ligand for various nanoparticles. Pyridine and its derivatives are known to coordinate effectively with the surfaces of semiconductor quantum dots (QDs) and noble metal nanoparticles, such as gold (Au) and silver (Ag). acs.orgresearchgate.net The integration of this compound as a capping ligand could passivate surface defects on QDs, potentially enhancing their photoluminescence quantum yield and stability for applications in next-generation displays and lighting. researchgate.net For instance, studies on partially pyridine-functionalized QDs have demonstrated improved charge balance and lower turn-on voltages in light-emitting diodes (LEDs). researchgate.net

Furthermore, the molecule could serve as a bridge in nanocomposites. Research has shown that poly(4-vinylpyridine) can act as a linker to immobilize gold nanoparticles onto carbon nanotubes. acs.org Similarly, this compound could be used to functionalize surfaces like graphene or carbon nanotubes, with the exposed nitrophenyl group available for further chemical modification or to impart specific electronic characteristics to the composite material. researchgate.net The entire molecule's conjugated system could facilitate electron transfer between the nanoparticle core and its environment, a property valuable for developing new heterogeneous catalysts. Studies involving silver nanoparticles embedded in pyridine-containing xerogels have demonstrated remarkable catalytic efficiency in the reduction of 4-nitrophenol, suggesting that immobilizing this specific molecule on a nanoparticle surface could create a localized catalytic system. nih.gov

Nanomaterial TypePotential Role of this compoundTarget Application
Semiconductor Quantum Dots (e.g., InP/ZnS)Surface ligand to enhance photoluminescence and charge injection. researchgate.netLight-Emitting Diodes (LEDs), Bioimaging
Gold/Silver Nanoparticles (AuNPs, AgNPs)Stabilizing agent and linker for catalytic systems. acs.orgnih.govHeterogeneous Catalysis, Sensing
Carbon Nanotubes (CNTs) / GrapheneSurface functionalization agent to modify electronic properties and anchor other species. researchgate.netNanoelectronics, Composite Materials
Magnetic Nanoparticles (e.g., Fe₃O₄)Coating agent to improve dispersibility and add functionality.Targeted Drug Delivery, Bioseparation

Exploration of Novel Biological Targets and Therapeutic Modalities

Pyridine and stilbene (B7821643) scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. nih.govnih.gov The unique combination of these two moieties in this compound suggests significant potential for discovering novel therapeutic applications.

Future research should investigate its activity against a broad spectrum of biological targets. The pyridine ring is a well-known pharmacophore capable of forming hydrogen bonds and coordinating with metal ions in the active sites of enzymes. nih.gov This opens avenues for exploring its potential as an inhibitor of metalloenzymes or other protein targets. The nitrophenyl group, being strongly electron-withdrawing, can participate in crucial charge-transfer interactions with biological macromolecules.

A particularly promising area is the development of novel antimicrobial agents. The documented ability of pyridine-based ligands to modulate the antimicrobial properties of metal ions could be a key research trajectory. dntb.gov.ua Investigating complexes of this compound with biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺) may lead to synergistic antimicrobial effects. Furthermore, many pyridine derivatives have shown significant activity against various strains of bacteria and fungi, making this compound a candidate for tackling antimicrobial resistance. dntb.gov.ua

In oncology, stilbene derivatives have been studied for their antiproliferative properties. nih.gov A thorough investigation into the cytotoxicity of this compound against various cancer cell lines is warranted. nih.gov Structure-activity relationship (SAR) studies could then be initiated to modify the molecular structure to enhance potency and selectivity, guided by computational modeling.

Potential Therapeutic AreaRationale for ExplorationPossible Mechanism of Action
AntimicrobialPyridine derivatives possess known antimicrobial activity. dntb.gov.uaDisruption of cell membranes, inhibition of essential enzymes, metal ion chelation.
AnticancerStilbene and pyridine scaffolds are found in antiproliferative compounds. nih.govnih.govKinase inhibition, disruption of microtubule dynamics, induction of apoptosis.
Anti-inflammatoryThe stilbene structure is related to known anti-inflammatory agents like resveratrol.Inhibition of inflammatory pathways (e.g., COX, LOX), antioxidant activity.
NeuroprotectionCertain pyridine derivatives have shown neurotropic effects. nih.govModulation of neurotransmitter receptors, inhibition of enzymes like cholinesterases.

Development of Advanced Computational Models for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound for specific applications. Future research should leverage these methods for predictive design, saving significant time and resources compared to traditional trial-and-error approaches.

Density Functional Theory (DFT) calculations can be employed to thoroughly characterize the molecule's electronic structure. researchgate.net These studies can predict key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential map. nih.gov This information is crucial for understanding the molecule's reactivity, optical properties, and potential for charge-transfer interactions, which are fundamental to its use in electronics, sensing, and biology. niscpr.res.in

Molecular docking simulations represent a powerful tool for virtual screening and hypothesis generation in drug discovery. nih.gov By docking this compound into the crystal structures of various protein targets (e.g., kinases, cholinesterases, bacterial enzymes), researchers can predict binding affinities and binding modes. nih.govmdpi.com This can help identify the most promising biological targets for the compound and provide a structural basis for designing derivatives with improved inhibitory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of related pyridine or stilbene derivatives and their observed biological activity. nih.govwjpsonline.com By developing robust QSAR models, it becomes possible to predict the activity of novel, unsynthesized analogs of this compound. This predictive capability can guide synthetic efforts toward molecules with the highest probability of success, streamlining the optimization process for therapeutic applications. researchgate.net

Computational MethodObjectivePredicted Parameters
Density Functional Theory (DFT)Elucidate electronic and structural properties. researchgate.netOptimized geometry, HOMO-LUMO energies, electrostatic potential, vibrational frequencies.
Molecular DockingIdentify potential biological targets and predict binding interactions. nih.govBinding affinity (docking score), binding pose, key interacting amino acid residues.
Molecular Dynamics (MD) SimulationAssess the stability of ligand-protein complexes over time. mdpi.comConformational stability, interaction dynamics, binding free energy.
Quantitative Structure-Activity Relationship (QSAR)Predict the biological activity of new derivatives based on molecular descriptors. wjpsonline.comIC₅₀, MIC, or other activity metrics.

Sustainable Synthesis and Green Chemistry Innovations

The future synthesis of this compound and its derivatives should be guided by the principles of green chemistry to minimize environmental impact and improve efficiency. Research into innovative synthetic methodologies can lead to more sustainable production processes.

One key area for exploration is the use of microwave-assisted organic synthesis . This technique has been shown to dramatically reduce reaction times, increase product yields, and enhance product purities in the synthesis of various pyridine derivatives compared to conventional heating methods. Adopting a microwave-assisted approach for the condensation or cross-coupling reactions used to synthesize the target molecule could offer significant environmental and economic benefits.

The choice of solvents and catalysts is also critical. Future research should focus on replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids. Furthermore, the development and use of recoverable and reusable heterogeneous catalysts instead of stoichiometric reagents can drastically reduce waste generation and simplify product purification.

Expanding Applications in Sensing and Imaging Technologies

The conjugated π-system and push-pull electronic nature of this compound make it a highly promising candidate for the development of novel sensors and imaging agents. Its optical properties are likely sensitive to its local environment, a characteristic that can be exploited for detection purposes.

Future research should explore its potential as a chemosensor . The pyridine nitrogen can act as a binding site for metal ions or as a hydrogen bond acceptor for specific anions or neutral molecules. Upon binding of an analyte, the electronic structure of the entire conjugated system could be perturbed, leading to a measurable change in its absorption or fluorescence spectrum (i.e., a colorimetric or fluorometric response). This could form the basis for highly selective and sensitive optical sensors for environmental monitoring or clinical diagnostics.

The compound could also be investigated as a fluorescent probe for bioimaging . If the molecule exhibits suitable photophysical properties (e.g., strong absorption, high fluorescence quantum yield, and photostability), it could be used to visualize specific cellular components or processes. Its structure could be further modified to include targeting moieties that direct it to specific organelles or cell types, enabling its use in targeted fluorescence microscopy. The stilbene core is a known fluorophore, and the substituents can be tuned to optimize its emission wavelength and other properties for biological applications.

Q & A

Q. Methodological Considerations :

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate the trans (E)-isomer.
  • Yield Optimization : Pre-drying solvents and inert atmosphere (argon/nitrogen) improve reproducibility .

How can researchers address discrepancies in reported NMR data for vinylpyridine derivatives?

Advanced Research Question
Contradictions in NMR chemical shifts may arise from solvent effects , conformational dynamics , or impurity interference . For example:

  • 1H NMR : The vinyl proton (CH=CH) in this compound typically appears as a doublet at δ 7.2–7.4 ppm (J = 16–17 Hz) in CDCl₃. Deviations may occur in polar solvents like DMSO-d₆, which downfield-shift aromatic protons .
  • 13C NMR : The vinyl carbons resonate at δ 123–128 ppm. Impurities from unreacted starting materials (e.g., nitrobenzene derivatives) can obscure signals .

Q. Resolution Strategy :

  • Compare data across multiple solvents.
  • Use 2D NMR (COSY, NOESY) to confirm coupling and spatial proximity .

What spectroscopic and computational methods validate the E-configuration of this compound?

Basic Research Question

  • UV/Vis Spectroscopy : The E-isomer exhibits a strong absorption band at λₘₐₓ ~350–370 nm due to π→π* transitions in the conjugated system. The Z-isomer would show a hypsochromic shift .
  • IR Spectroscopy : C=C stretching vibrations at ~1590–1600 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹ confirm structural motifs .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths and angles consistent with X-ray crystallography data .

How do substituents on the phenyl ring affect the photophysical properties of this compound?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂) enhance intramolecular charge transfer (ICT) , increasing fluorescence quantum yield. For example:

  • Nitro Group : Red-shifts emission maxima by stabilizing the excited state.
  • Methoxy Group : Electron-donating substituents decrease ICT efficiency, altering Stokes shift .

Q. Experimental Design :

  • Synthesize derivatives with varying substituents (e.g., -Cl, -OCH₃).
  • Compare fluorescence lifetimes using time-resolved spectroscopy.

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H313/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H333).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

  • Challenges : Low solubility in common solvents and polymorphism.
  • Solutions :
    • Use mixed solvents (e.g., CHCl₃/MeOH) for slow evaporation.
    • Employ seeding techniques with pre-characterized crystals .

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4-[(E)-2-(4-nitrophenyl)vinyl]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.